Comprehensive Technical Guide: Synthesis, Characterization, and Pharmacological Profiling of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid
Comprehensive Technical Guide: Synthesis, Characterization, and Pharmacological Profiling of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid
Structural Rationale & Molecular Design
The compound 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid (often cataloged as CSL-91498) represents a highly specialized pharmacophore combining an anthranilic acid core with a tetrazole-acetic acid side chain[1]. In rational drug design, anthranilic acid (2-aminobenzoic acid) is a privileged scaffold, serving as the foundational framework for non-steroidal anti-inflammatory drugs (NSAIDs) like fenamates, as well as potent inhibitors of aldo-keto reductases and mitogen-activated protein kinases (MAPK)[2].
The strategic incorporation of the 1H-tetrazol-1-yl moiety is driven by its utility as a metabolically stable bioisostere[3]. While traditionally used to replace carboxylic acids, in this specific topological arrangement, the tetrazole ring enhances the molecule's lipophilicity and alters its electrostatic surface. This distributes the negative charge over a larger molecular surface area, which is highly favorable for protein-ligand recognition, particularly in targets requiring robust hydrogen bonding without the rapid metabolic degradation typical of standard carboxylic acids or cis-amides[3].
Retrosynthetic Analysis & Synthetic Strategy
The synthesis of this compound relies on a convergent amide coupling strategy.
Causality of Synthetic Choices: Directly coupling unprotected anthranilic acid with 1H-tetrazole-1-acetic acid is synthetically flawed. The inherent nucleophilicity of the anthranilic carboxylate group leads to competitive self-condensation and oligomerization. Therefore, transient protection of the carboxylic acid as a methyl ester (methyl anthranilate) is mandatory.
For the critical amide bond formation, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with Hydroxybenzotriazole (HOBt). The causality here is twofold: EDCI generates a water-soluble urea byproduct that is easily removed during aqueous workup, preventing the purification bottlenecks associated with DCC. Concurrently, HOBt acts as a nucleophilic catalyst that intercepts the highly reactive O-acylisourea intermediate, suppressing the formation of unreactive N-acylureas and driving the reaction to completion with high atom economy[4].
Synthetic workflow for 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid.
Self-Validating Experimental Protocols
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints.
Step 1: Preparation of Methyl Anthranilate (Protection)
-
Reaction: Suspend anthranilic acid (1.0 eq) in anhydrous methanol (0.5 M). Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C. Reflux the mixture for 16 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The highly polar anthranilic acid spot (Rf ~0.1) must completely convert to a higher-running, UV-active spot (Rf ~0.6).
-
Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃ to pH 8, and extract with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate.
Step 2: Amide Coupling (Core Assembly)
-
Activation: Dissolve 1H-tetrazole-1-acetic acid (1.1 eq) in anhydrous DMF (0.2 M) under N₂. Add EDCI·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to form the active ester[4].
-
Coupling: Add methyl anthranilate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 12 hours at room temperature.
-
Validation Checkpoint: Perform a Ninhydrin stain on the TLC plate. The primary aromatic amine of unreacted methyl anthranilate will stain yellow/brown. A successful reaction yields a negative (colorless) ninhydrin result for the product spot, confirming complete amide bond formation.
-
Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the water-soluble EDCI-urea byproduct and unreacted acids.
Step 3: Saponification (Deprotection)
-
Reaction: Dissolve the intermediate ester in a 3:1 mixture of THF:H₂O (0.1 M). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
-
Validation Checkpoint: Monitor via LC-MS. The mass must shift completely from the ester ([M+H]⁺ m/z 262) to the carboxylate ([M+H]⁺ m/z 248).
-
Workup: Evaporate the THF in vacuo. Cool the aqueous layer to 0 °C and strictly adjust the pH to 2.0 using 1M HCl. The target compound will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.
Analytical & Physicochemical Characterization
The following table summarizes the theoretical and expected quantitative data required to fully characterize the synthesized target compound.
| Parameter | Specification / Expected Value | Diagnostic Significance |
| Molecular Formula | C₁₀H₉N₅O₃ | Core composition[1] |
| Molecular Weight | 247.21 g/mol | Bulk mass verification[1] |
| Exact Mass [M+H]⁺ | m/z 248.078 | High-Resolution Mass Spectrometry (HRMS) confirmation |
| IR Spectroscopy (ATR) | 3300-2500 (br), 1680, 1650, 1530 cm⁻¹ | Confirms carboxylic O-H stretch, Amide C=O, and Tetrazole C=N |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H), 11.2 (s, 1H), 9.4 (s, 1H), 8.3 (d, 1H), 8.0 (d, 1H), 7.6 (t, 1H), 7.2 (t, 1H), 5.6 (s, 2H) | δ 9.4 confirms the tetrazole C5 proton; δ 5.6 confirms the bridging -CH₂- group. |
| HPLC Purity | > 98.0% (Area %) | Validates the efficacy of the EDCI/HOBt aqueous workup |
Pharmacological Relevance & Binding Dynamics
Anthranilic acid derivatives are heavily utilized in the development of targeted therapeutics due to their ability to act as transition-state analogs and allosteric modulators[2]. The 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid scaffold is specifically engineered to interface with metalloenzymes and cyclooxygenases.
Mechanistically, the anthranilic acid core anchors the molecule into hydrophobic binding pockets via robust π-π stacking interactions. Simultaneously, the free carboxylate group acts as an electrostatic anchor, often coordinating with metal cations (e.g., Zn²⁺ or Fe²⁺) in the enzyme's active site. The appended tetrazole ring acts as a potent hydrogen-bond acceptor, interacting with basic amino acid residues (such as Arginine or Lysine) at the periphery of the binding pocket, locking the ligand in a highly specific conformation[3].
Proposed binding interactions and pharmacological pathway of the target compound.
References
-
Splendid Lab. "2-[2-(1H-1,2,3,4-Tetrazol-1-yl)acetamido]benzoic Acid, CSL-91498". Splendid Lab Chemical Catalog. URL: [Link]
-
Prasher, P., & Sharma, M. (2021). "Medicinal chemistry of anthranilic acid derivatives: A mini review." Drug Development Research, 82(7), 945-958. URL:[Link]
-
Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. URL:[Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]
Sources
- 1. Products - Page 9150 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
